m-PEG4-Azide

Catalog No.
S536147
CAS No.
606130-90-9
M.F
C9H19N3O4
M. Wt
233.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG4-Azide

CAS Number

606130-90-9

Product Name

m-PEG4-Azide

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane

Molecular Formula

C9H19N3O4

Molecular Weight

233.27

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

m-PEG4-azide

Description

The exact mass of the compound 13-Azido-2,5,8,11-tetraoxatridecane is 233.1376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Chemistry

  • 13-Azido-2,5,8,11-tetraoxatridecane is a linker molecule commonly used in bioconjugation chemistry []. Bioconjugation involves attaching a desired molecule (like a drug or imaging agent) to another molecule (like a protein or antibody).
  • The azide group (N3) at one end of the molecule allows for easy chemical coupling to other molecules using click chemistry [, ]. Click chemistry is a powerful technique for its simplicity and reliability in creating bioconjugates.
  • The other end of the molecule often contains a functional group that can be used to attach the linker to the target molecule [].
  • Due to its short length and hydrophilic character (water-loving), 13-Azido-2,5,8,11-tetraoxatridecane provides a spacer between the attached molecules and can improve solubility and reduce nonspecific interactions [].

Drug Delivery Research

  • Researchers are exploring the use of 13-Azido-2,5,8,11-tetraoxatridecane in drug delivery systems [, ]. The molecule can be used to attach drugs to nanoparticles or other carriers, which can then deliver the drugs to specific targets in the body.
  • The azide group allows for controlled release of the drug at the target site through click chemistry with a complementary molecule [].
  • The hydrophilic nature of 13-Azido-2,5,8,11-tetraoxatridecane can also improve the circulation time of drug conjugates in the bloodstream [].

m-PEG4-Azide, or methoxy poly(ethylene glycol) azide, is a synthetic compound characterized by the presence of an azide functional group (-N₃) attached to a polyethylene glycol (PEG) chain of four repeating units. This compound is water-soluble and often utilized in bioconjugation and click chemistry applications due to its unique reactivity and biocompatibility. The azide group allows for specific reactions with alkyne-containing molecules, facilitating the formation of stable covalent bonds in biological systems without the need for metal catalysts.

The primary chemical reaction involving m-PEG4-Azide is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction occurs between the azide and a terminal alkyne, leading to the formation of a triazole ring. The reaction is notable for being copper-free, making it particularly advantageous in biological contexts where copper ions could be toxic or interfere with biological processes. The efficiency of this reaction allows for rapid conjugation under mild conditions, which is essential for maintaining the integrity of sensitive biomolecules such as proteins and nucleic acids.

m-PEG4-Azide exhibits significant biological activity primarily through its role in bioconjugation. It can be used to label proteins, peptides, or other biomolecules, enabling tracking and visualization in cellular studies. The azide functionality allows for selective conjugation without affecting the biological activity of the target molecules. Additionally, studies have shown that PEGylation can enhance solubility and reduce immunogenicity in therapeutic proteins, improving their pharmacokinetic profiles.

The synthesis of m-PEG4-Azide typically involves the following steps:

  • Preparation of PEG: Polyethylene glycol is synthesized through the polymerization of ethylene oxide.
  • Functionalization: The terminal hydroxyl group of PEG is converted into an azide group using reagents such as sodium azide or through a two-step process involving the formation of an intermediate.
  • Purification: The resultant m-PEG4-Azide is purified using methods such as dialysis or chromatography to remove unreacted materials and byproducts.

These methods ensure that the final product retains high purity and reactivity for subsequent applications.

m-PEG4-Azide has a wide range of applications, including:

  • Bioconjugation: Used to label proteins, antibodies, and other biomolecules for imaging and therapeutic purposes.
  • Drug Delivery Systems: Acts as a linker in drug delivery formulations to improve solubility and stability.
  • Diagnostics: Utilized in assays and biosensors to enhance detection sensitivity through specific labeling.
  • Tissue Engineering: Serves as a scaffold component in tissue engineering applications due to its biocompatibility.

Interaction studies involving m-PEG4-Azide focus on its reactivity with various alkyne-containing compounds. These studies reveal insights into reaction kinetics, specificity, and efficiency under different conditions. For example, research has demonstrated that m-PEG4-Azide can effectively react with dibenzylcyclooctyne moieties in SPAAC reactions, providing quantitative yields without the need for catalysts . Such studies are crucial for optimizing conditions in practical applications like drug delivery and biomolecule labeling.

Several compounds share structural similarities with m-PEG4-Azide but differ in their functional groups or chain lengths. Below are some comparable compounds:

Compound NameStructure/FunctionalityUnique Features
Azido-(PEG)n-NHSAzide linked to PEG with NHS esterActive in labeling proteins via amine reactions
DBCO-PEG4Dibenzylcyclooctyne linked to PEGCopper-free click chemistry; faster reaction rates
Azido-(PEG)8Longer PEG chain with azideEnhanced solubility; used for larger biomolecules

Uniqueness of m-PEG4-Azide

m-PEG4-Azide's uniqueness lies in its optimal balance between hydrophilicity (due to the PEG moiety) and reactivity (due to the azide group), making it particularly suitable for various biological applications while maintaining compatibility with sensitive biomolecules. Its size allows effective penetration into biological systems without causing steric hindrance during conjugation reactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

233.1376

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

13-Azido-2,5,8,11-tetraoxatridecane

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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